molecular formula C8H9NO B12517808 2-(Aziridin-1-yl)phenol CAS No. 799818-04-5

2-(Aziridin-1-yl)phenol

Cat. No.: B12517808
CAS No.: 799818-04-5
M. Wt: 135.16 g/mol
InChI Key: ZWYXPKBYGODXRA-UHFFFAOYSA-N
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Description

2-(Aziridin-1-yl)phenol is an organic compound that features both an aziridine ring and a phenol group Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive The phenol group, on the other hand, is a hydroxyl group attached to an aromatic benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aziridin-1-yl)phenol typically involves the reaction of phenol with aziridine under specific conditions. One common method is the nucleophilic substitution reaction where phenol reacts with aziridine in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dichloromethane.

Industrial Production Methods: Industrial production of aziridines, including this compound, can be achieved through the dehydration of aminoethanol using oxide catalysts at high temperatures. Another method involves the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .

Chemical Reactions Analysis

Types of Reactions: 2-(Aziridin-1-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aziridine ring can be reduced to form amines.

    Substitution: Both the aziridine ring and the phenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and other reduced nitrogen-containing compounds.

    Substitution: Various substituted phenols and aziridines depending on the nucleophile used.

Scientific Research Applications

2-(Aziridin-1-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)phenol involves its ability to undergo ring-opening reactions due to the strain in the aziridine ring. This ring-opening can lead to the formation of reactive intermediates that can interact with various molecular targets. In biological systems, these interactions can result in the modification of proteins and nucleic acids, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 2-(Aziridin-1-yl)phenol is unique due to the combination of the aziridine ring and the phenol group, which provides a balance of reactivity and stability. This dual functionality makes it more versatile compared to simpler aziridines or phenols, allowing for a broader range of applications in both research and industry.

Properties

CAS No.

799818-04-5

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(aziridin-1-yl)phenol

InChI

InChI=1S/C8H9NO/c10-8-4-2-1-3-7(8)9-5-6-9/h1-4,10H,5-6H2

InChI Key

ZWYXPKBYGODXRA-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=CC=CC=C2O

Origin of Product

United States

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